molecular formula C26H31NO8S B2434392 3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol CAS No. 1351600-12-8

3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol

Cat. No.: B2434392
CAS No.: 1351600-12-8
M. Wt: 517.59
InChI Key: IJJNXHRWQRLQQM-UHFFFAOYSA-N
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Description

3-[3-(2,4-dimethoxyphenyl)-2-oxo-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol is a useful research compound. Its molecular formula is C26H31NO8S and its molecular weight is 517.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Chromene derivatives, including those structurally related to the specified compound, have been synthesized and structurally analyzed to explore their chemical properties and stereochemistry. For example, an axially chiral 1,2-diketone study elucidates the displacement of an O atom from a plane defined by a C=O double bond and an aromatic entity, showcasing the compound's stereogenic potential (Hartung et al., 2004).

Anticancer Activity

Docking studies have been performed on chromeno[4,3-b]pyridine derivatives, including synthesis and evaluation for anticancer activities, particularly against breast cancer cell lines. These studies have highlighted the importance of the oxolone moiety for interaction and identified compounds with high activity towards breast cancer, showcasing the therapeutic potential of chromene derivatives (Ghada E. Abd El Ghani et al., 2022).

Chemical Reactions and Syntheses

Research into the reactions of chromene derivatives has led to the formation of various compounds upon interaction with other chemical agents. For instance, ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates have been shown to react with S-methylisothiosemicarbazide hydroiodide to form triazine derivatives, which could have implications for developing novel chemical entities (Вячеслав Я. Сосновских et al., 2018).

Environmental and Green Chemistry

The synthesis of chromene derivatives aligns with the principles of green chemistry, as seen in the ionic liquid-promoted Knoevenagel condensation of 4-oxo-4H-benzopyran-3-carbaldehydes with Meldrum's acid. This approach highlights a commitment to environmentally friendly methods, showcasing the compound's role in sustainable chemical synthesis (K. Shelke et al., 2009).

Advanced Materials and Molecular Design

New macrocyclic bistriazolophanes incorporating the thioindigo chromophore have been prepared, showing the ability of chromene derivatives to form complex structures with potential applications in materials science. These compounds demonstrate how chromene derivatives can be used in the design of advanced materials with specific optical properties (Marvin Schulz & J. Christoffers, 2013).

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-9-(1,1-dioxothiolan-3-yl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7S.C3H8O/c1-28-16-4-5-17(21(10-16)29-2)18-9-14-3-6-20-19(22(14)31-23(18)25)11-24(13-30-20)15-7-8-32(26,27)12-15;1-3(2)4/h3-6,9-10,15H,7-8,11-13H2,1-2H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJNXHRWQRLQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)O.COC1=CC(=C(C=C1)C2=CC3=C(C4=C(C=C3)OCN(C4)C5CCS(=O)(=O)C5)OC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31NO8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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